
Guanosine, 8-((4'-(acetylamino)(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is a complex organic compound that combines the structural features of guanosine and biphenyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- typically involves multiple steps. The process begins with the preparation of the biphenyl derivative, which is then coupled with guanosine. Key steps include:
Nitration and Reduction: The biphenyl compound is nitrated and subsequently reduced to form the corresponding amine.
Acetylation: The amine group is acetylated to form the acetylamino derivative.
Coupling Reaction: The acetylamino biphenyl derivative is then coupled with guanosine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl ring.
科学的研究の応用
Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism by which Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl moiety allows for specific binding interactions, while the guanosine component can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
Guanosine derivatives: Compounds such as 8-oxo-guanosine and 2’-deoxyguanosine share structural similarities.
Biphenyl derivatives: Compounds like 4-aminobiphenyl and 4-acetylaminobiphenyl are structurally related.
Uniqueness
Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is unique due to the combination of guanosine and biphenyl structures, which imparts distinct chemical and biological properties
特性
CAS番号 |
82682-88-0 |
|---|---|
分子式 |
C24H25N7O5 |
分子量 |
491.5 g/mol |
IUPAC名 |
N-[4-[4-[[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C24H25N7O5/c1-12(33)26-15-6-2-13(3-7-15)14-4-8-16(9-5-14)27-24-28-20-21(29-23(25)30-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11H2,1H3,(H,26,33)(H,27,28)(H3,25,29,30,35)/t17-,18+,19+/m0/s1 |
InChIキー |
BJJUQBWYLRXWNN-IPMKNSEASA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


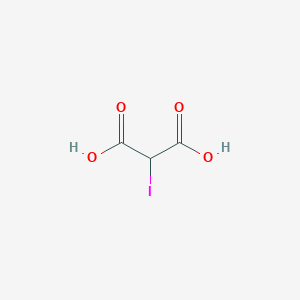
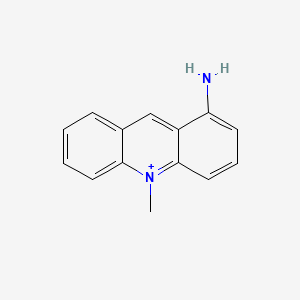


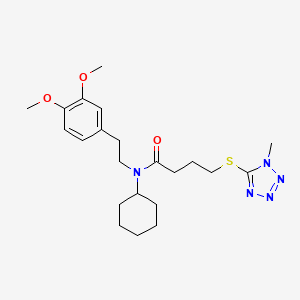
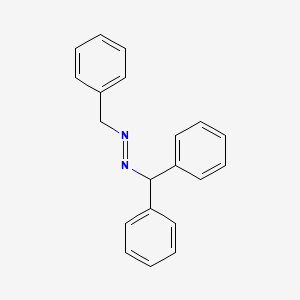
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
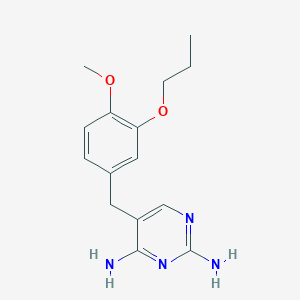
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
